molecular formula C9H12F2 B180120 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane CAS No. 123455-94-7

2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane

Cat. No.: B180120
CAS No.: 123455-94-7
M. Wt: 158.19 g/mol
InChI Key: KLUUNJKFMSNFBP-UHFFFAOYSA-N
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Description

2-(2,2-Difluorovinyl)bicyclo[221]heptane is an organic compound with the molecular formula C₉H₁₂F₂ It is characterized by the presence of a bicyclo[221]heptane ring system substituted with a difluorovinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with difluorovinyl reagents. One common method includes the use of difluorovinyl bromide in the presence of a base such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the difluorovinyl group to a difluoroethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the difluorovinyl group, where nucleophiles such as amines or thiols replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of difluoroethyl derivatives.

    Substitution: Formation of substituted difluorovinyl derivatives.

Scientific Research Applications

2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The difluorovinyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins and enzymes. The bicyclo[2.2.1]heptane ring system provides structural rigidity, enhancing the compound’s stability and specificity in biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane
  • 2-(2,2-Difluoropropyl)bicyclo[2.2.1]heptane
  • 2-(2,2-Difluorobutyl)bicyclo[2.2.1]heptane

Uniqueness

2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane is unique due to the presence of the difluorovinyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution in organic molecules and for developing new materials with enhanced performance characteristics.

Properties

IUPAC Name

2-(2,2-difluoroethenyl)bicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUUNJKFMSNFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C=C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469899
Record name 2-(2,2-Difluoroethenyl)bicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123455-94-7
Record name 2-(2,2-Difluoroethenyl)bicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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